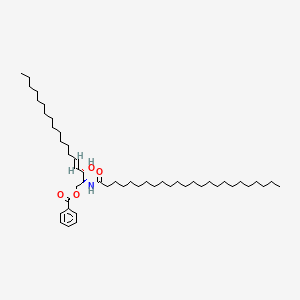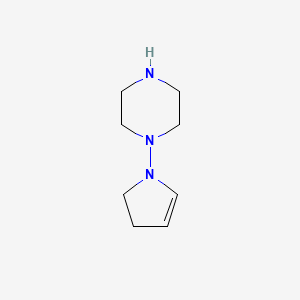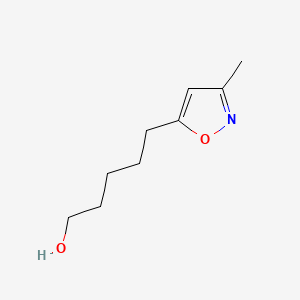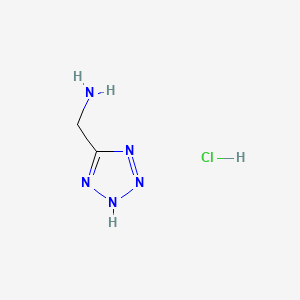
N-Tetracosanoyl-D-sphingosine 1-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tetracosanoyl-D-sphingosine 1-benzoate, also known as N-Lignoceroyl-D-sphingosine 1-benzoate, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The empirical formula of this compound is C49H91NO4 . It has a molecular weight of 758.25 .
Molecular Structure Analysis
The SMILES string of this compound isCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC@Hc1ccccc1)C@@H\C=C\CCCCCCCCCCCCC . The InChI is 1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 . Physical And Chemical Properties Analysis
This compound is a solid compound . It contains functional groups such as amide, ester, and hydroxyl . It is stored at ambient temperature .Aplicaciones Científicas De Investigación
Sphingosine 1-Phosphate Signaling in Cellular Functions
Sphingosine 1-phosphate (S1P) plays a critical role in various cellular processes including mitogenesis, differentiation, migration, and apoptosis. It functions both extracellularly, through G-protein-coupled receptors (EDG family), and intracellularly, affecting calcium mobilization and activation of non-receptor tyrosine kinases. The dual action of S1P highlights its unique position in cellular signaling and suggests potential research applications in understanding and manipulating these pathways (Pyne & Pyne, 2000).
Therapeutic Targets and Cancer
Sphingosine kinase 1 (SphK1), a key enzyme in S1P metabolism, is linked to cancer progression. Its upregulation is associated with poor prognosis in various cancers, highlighting its potential as a therapeutic target. Inhibiting SphK1 could lead to advancements in cancer treatment, underscoring the importance of research in this area (Geffken & Spiegel, 2017).
Neuroprotection and Neurological Injuries
The role of S1P signaling in neuroprotection and the pathophysiology of acute neurological injuries is another area of significant research interest. S1P signaling may offer neuroprotective targets to mitigate the effects of brain and spinal cord injuries, suggesting a potential for therapeutic interventions in acute neurological conditions (Singh & Hall, 2008).
Sphingosine Kinase Inhibitors in Therapeutics
The development of SphK inhibitors is a promising area of research with implications for treating malignant, autoimmune, inflammatory, and other diseases. This research underlines the therapeutic potential of modulating S1P signaling pathways (Kumar & Saba, 2009).
S1P in Vascular Biology and Atherosclerosis
S1P signaling's influence on vascular biology, including its roles in endothelial cell migration, proliferation, and the integrity of the vascular barrier, indicates its potential involvement in the development of atherosclerosis. Understanding these mechanisms could lead to novel treatments for cardiovascular diseases (Tamama & Okajima, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
[(E,2R,3S)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXMIJNTDRLPDS-ODNBOWEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](COC(=O)C1=CC=CC=C1)[C@H](/C=C/CCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H87NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745569 |
Source


|
| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123446-98-0 |
Source


|
| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)

![3-Isocyanato-5-(isocyanatomethyl)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B571195.png)

![1H-Pyrido[2,3-f][1,2,4]triazepine](/img/structure/B571200.png)
![[2,3-Dichloro-4-[[6-[2,3-dichloro-4-(carboxymethoxy)phenyl]-2,5-diethyl-3,4-dihydro-2H-pyran-2-yl]carbonyl]phenoxy]acetic acid](/img/structure/B571201.png)
![Bicyclo[4.1.0]hepta-1,3,5-triene-7-ylideneketene](/img/structure/B571202.png)
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B571206.png)

